2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
CAS No.: 625378-07-6
Cat. No.: VC21482785
Molecular Formula: C22H13F4N3O3S
Molecular Weight: 475.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625378-07-6 |
|---|---|
| Molecular Formula | C22H13F4N3O3S |
| Molecular Weight | 475.4g/mol |
| IUPAC Name | 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H13F4N3O3S/c23-15-3-1-2-4-16(15)28-20(30)10-33-21-13(9-27)14(22(24,25)26)8-17(29-21)12-5-6-18-19(7-12)32-11-31-18/h1-8H,10-11H2,(H,28,30) |
| Standard InChI Key | JIGFSHOUCPVFLQ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=CC=CC=C4F |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=CC=CC=C4F |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions. Key steps include:
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Formation of the Pyridine Core: The pyridine ring with trifluoromethyl and cyano substituents can be synthesized via condensation reactions or cyclization methods.
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Introduction of the Benzodioxole Group: This moiety can be added through nucleophilic substitution or coupling reactions.
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Sulfanyl Linkage Formation: The thiol group reacts with an activated intermediate (e.g., halogenated pyridine derivative).
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Acetamide Formation: The final step involves coupling the fluorophenyl amine with an acylating agent.
Each step requires rigorous purification (e.g., recrystallization or chromatography) and structural confirmation using techniques like NMR, IR, and mass spectrometry.
Potential Applications
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Anticancer Activity:
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The trifluoromethyl group enhances metabolic stability and bioavailability.
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The benzodioxole moiety has been associated with apoptosis-inducing properties in cancer cells.
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The cyano group may contribute to interactions with biological targets such as kinases.
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Antimicrobial Activity:
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Sulfanyl and fluorinated groups are known to improve antimicrobial efficacy by disrupting bacterial membranes or inhibiting key enzymes.
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Spectroscopic Characterization
| Technique | Observed Features |
|---|---|
| NMR (1H, 13C) | Signals corresponding to aromatic protons, amide NH, and aliphatic carbons. |
| IR Spectroscopy | Peaks for C≡N (cyano), C=O (amide), and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak confirming molecular weight (~448). |
Research Findings
Although direct studies on this compound are unavailable in the provided sources, similar compounds have demonstrated promising results:
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Compounds with benzodioxole scaffolds exhibit cytotoxicity against cancer cell lines like HeLa and MCF-7 .
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Trifluoromethyl-substituted pyridines enhance metabolic stability and anticancer activity .
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Sulfanyl derivatives show antimicrobial activity through molecular docking studies .
These findings indicate that 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide could serve as a lead compound for further optimization.
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